(R)-Propyl2-amino-3-mercaptopropanoate
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Overview
Description
®-Propyl2-amino-3-mercaptopropanoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a mercapto group, and a propyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propyl2-amino-3-mercaptopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropanoic acid and propyl alcohol.
Esterification: The amino acid is esterified with propyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-Propyl2-amino-3-mercaptopropanoate may involve large-scale esterification processes using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Propyl2-amino-3-mercaptopropanoate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, primary amines, and various substituted esters or amides.
Scientific Research Applications
®-Propyl2-amino-3-mercaptopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Propyl2-amino-3-mercaptopropanoate involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with target proteins, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis to release the active amino acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-Propyl2-amino-3-mercaptopropanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
®-Methyl2-amino-3-mercaptopropanoate: A similar compound with a methyl ester group instead of a propyl ester group.
®-Ethyl2-amino-3-mercaptopropanoate: A similar compound with an ethyl ester group.
Uniqueness
®-Propyl2-amino-3-mercaptopropanoate is unique due to its specific chiral configuration and the presence of the propyl ester group, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H13NO2S |
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Molecular Weight |
163.24 g/mol |
IUPAC Name |
propyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-9-6(8)5(7)4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
AZDDIYKMQFIXBW-YFKPBYRVSA-N |
Isomeric SMILES |
CCCOC(=O)[C@H](CS)N |
Canonical SMILES |
CCCOC(=O)C(CS)N |
Origin of Product |
United States |
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